molecular formula C16H26BNO2 B2798536 Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1276656-57-5

Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B2798536
CAS No.: 1276656-57-5
M. Wt: 275.2
InChI Key: LTJUGMWKOFTSSP-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the broader class of aromatic amines and boronic acids, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Boronic Ester Formation followed by Amination . The initial step involves the reaction of a suitable boronic acid derivative with a diol to form the boronic ester. Subsequently, the boronic ester undergoes amination with an amine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction of the boronic ester to boronic acid.

  • Substitution: : Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include nitrobenzenamine derivatives, boronic acids, and substituted benzenamines.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The boronic ester group is useful in the design of enzyme inhibitors and probes for biological studies.

  • Medicine: : It serves as a precursor for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

  • Industry: : The compound is utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes. This interaction can inhibit enzyme activity, making the compound useful in enzyme inhibition studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the amine and boronic ester groups. Similar compounds include:

  • 4-(1,1-dimethylethyl)aniline: : Lacks the boronic ester group.

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Lacks the tert-butyl group.

  • N,N-bis(4-tert-butylphenyl)aniline: : Similar structure but different substitution pattern.

These compounds differ in their reactivity and applications, highlighting the uniqueness of Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- .

Properties

IUPAC Name

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO2/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10H,18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJUGMWKOFTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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